2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused bicyclic core with a pyrimidine ring adjacent to an indole system. Key structural features include:
- 8-Fluoro substituent: Introduces electronegativity, influencing electronic distribution and metabolic stability.
- 4-Oxo group: Provides a hydrogen-bond acceptor site, critical for target binding.
- N-(m-tolyl)acetamide side chain: Balances solubility (via amide) and lipophilicity (via meta-methylphenyl).
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c1-16-5-4-7-19(11-16)30-23(33)14-32-22-10-9-18(28)12-20(22)24-25(32)26(34)31(15-29-24)13-17-6-2-3-8-21(17)27/h2-12,15H,13-14H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZDXFSGDHQRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide (CAS Number: 1189952-02-0) is a synthetic derivative with a complex structure that exhibits potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 452.9 g/mol. The structure contains a pyrimido-indole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H22ClFN4O2 |
| Molecular Weight | 452.9 g/mol |
| CAS Number | 1189952-02-0 |
Anticancer Activity
Indole and pyrimidine derivatives are often explored for anticancer activity. A study evaluating similar compounds indicated that they could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Although direct evidence for this specific compound is sparse, the structural features suggest potential for similar activity.
Enzyme Inhibition
The compound's ability to inhibit key enzymes involved in cellular processes is another area of interest. For instance, related compounds have been studied for their inhibition of monoamine oxidase (MAO), which is crucial in neurochemical pathways . This suggests that the compound may also possess neuroprotective properties.
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds reveals that modifications in the substituents significantly affect biological activity:
- Chlorobenzyl group : The presence of the 2-chlorobenzyl moiety enhances lipophilicity and may improve cell membrane permeability.
- Fluorine substitution : The 8-fluoro group is often associated with increased potency due to its electron-withdrawing effects, which can stabilize the molecule's active conformation.
These modifications collectively contribute to the overall pharmacological profile of the compound.
Case Studies
-
Antimicrobial Evaluation :
A study synthesized various indole-pyrimidine hybrids and evaluated their antimicrobial activity. Compounds with structural similarities to our target compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria . -
Anticancer Research :
Research involving indole derivatives has shown promising results in inhibiting cancer cell lines, suggesting that our compound may also be evaluated for similar anticancer properties in future studies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimido[5,4-b]indole Derivatives
Key Observations :
- Position 8 : The 8-fluoro substituent (target) vs. 8-methyl () may improve metabolic stability due to fluorine’s resistance to oxidation .
- Acetamide Side Chain : The m-tolyl group (target) offers moderate lipophilicity, whereas 2-fluorophenyl () introduces higher polarity, which could affect target binding kinetics .
Non-Pyrimidoindole Analogs
- Oxadiazole-sulfanyl acetamides () : While structurally distinct (indole-oxadiazole core), these compounds highlight the acetamide moiety’s role in hydrogen bonding, suggesting the target’s N-(m-tolyl)acetamide may similarly engage in receptor interactions .
- Pyrazole-carboxamides () : Demonstrates the pharmacological relevance of carboxamide groups, though differences in core structure limit direct comparability .
Physicochemical and Pharmacokinetic Properties
Analysis :
- The target’s higher logP (vs.
- All compounds maintain 1 H-bond donor (amide NH), critical for target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
